

# physical and chemical properties of 4-Chloro-3-iodobenzonitrile

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## Compound of Interest

Compound Name: 4-Chloro-3-iodobenzonitrile

Cat. No.: B1591584

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An In-depth Technical Guide to **4-Chloro-3-iodobenzonitrile**: Properties, Synthesis, and Applications

## Introduction

**4-Chloro-3-iodobenzonitrile** is a halogenated aromatic nitrile, a class of compounds that serves as a versatile cornerstone in modern organic synthesis. Its structure, featuring a benzonitrile core substituted with both a chloro and an iodo group at the 4- and 3-positions respectively, presents a unique combination of reactive sites. This distinct arrangement allows for selective chemical transformations, making it a valuable building block for constructing more complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced properties of this intermediate is crucial for leveraging its synthetic potential in the creation of novel therapeutic agents, agrochemicals, and functional materials.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety protocols.

## Physicochemical and Structural Properties

The physical characteristics of **4-Chloro-3-iodobenzonitrile** define its handling, storage, and reaction conditions. While some specific experimental data for this particular isomer are not widely published, its properties can be reliably inferred from closely related compounds and computational models.

Table 1: Core Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClIN	[2]
Molecular Weight	263.46 g/mol	[2]
CAS Number	914106-26-6	[3]
Appearance	Expected to be a white to off-white crystalline solid	Inferred from related compounds[1][4]
Melting Point	Data not available (n/a). Related compounds like 3-iodobenzonitrile melt at 40-43°C and 4-chloro-3-nitrobenzonitrile melts at 98-100°C.[5][6][7]	[2]
Boiling Point	Data not available (n/a). Predicted boiling point for 3-iodobenzonitrile is ~260°C.[4]	[2]
Solubility	Low water solubility is expected. Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[4][8]	
InChI Key	WUNSVSXKDMQXSB-UHFFFAOYAT	[2]

| SMILES | C1C=CC(C=C1)C#N |[2] |

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Chloro-3-iodobenzonitrile**. The following are the expected spectral characteristics based on its molecular structure.

- **$^1\text{H}$  NMR Spectroscopy:** The aromatic region of the  $^1\text{H}$  NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the electronic effects of the cyano, chloro, and iodo substituents.
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. Key signals include the nitrile carbon ( $\text{C}\equiv\text{N}$ ) typically found around 118 ppm, and the carbons directly bonded to the halogens ( $\text{C-Cl}$  and  $\text{C-I}$ ), which will be shifted downfield.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the nitrile functional group, with a characteristic sharp and strong absorption band for the  $\text{C}\equiv\text{N}$  stretch appearing in the range of  $2220\text{--}2240\text{ cm}^{-1}$ . Other significant peaks would include those for aromatic  $\text{C-H}$  stretching (around  $3000\text{--}3100\text{ cm}^{-1}$ ) and  $\text{C-Cl/C-I}$  stretching in the fingerprint region.<sup>[9][10]</sup>
- **Mass Spectrometry (MS):** Mass spectrometry is critical for confirming the molecular weight. The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z \approx 263$ . A characteristic isotopic pattern will be observed due to the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes in an approximate 3:1 ratio), resulting in an  $(\text{M}+2)^+$  peak that is about one-third the intensity of the molecular ion peak.<sup>[9]</sup>

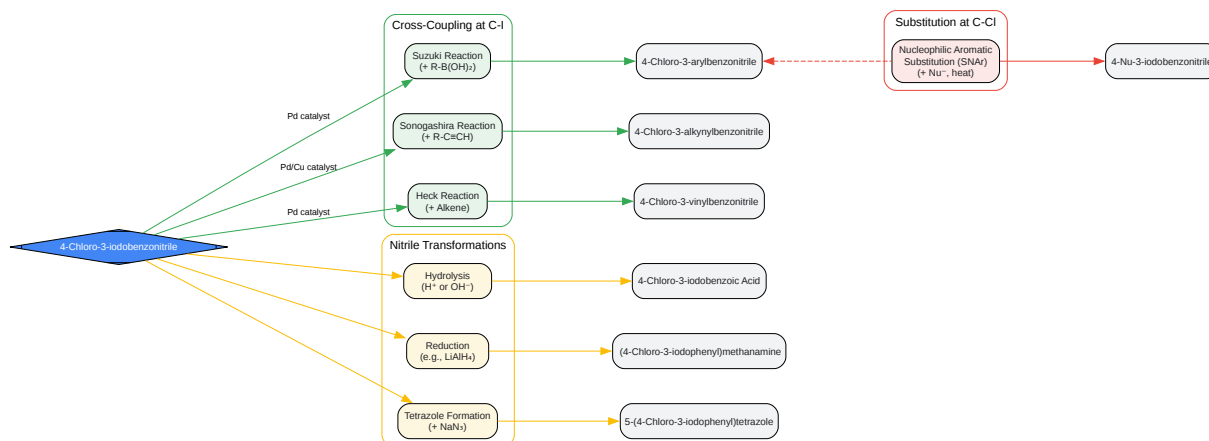
## Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Chloro-3-iodobenzonitrile** stems from the differential reactivity of its functional groups. The iodine atom is significantly more reactive than the chlorine atom in metal-catalyzed cross-coupling reactions, providing a powerful tool for sequential, site-selective modifications.

- **Cross-Coupling Reactions (at  $\text{C-I}$ ):** The carbon-iodine bond is the primary site for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 3-position while leaving the  $\text{C-Cl}$  bond intact for subsequent transformations.
- **Nucleophilic Aromatic Substitution (at  $\text{C-Cl}$ ):** The chlorine atom, while less reactive than iodine in cross-coupling, can be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), especially due to the activating effect of the para-cyano group.

- Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
  - Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
  - Reduced to a primary amine (benzylamine derivative) using reducing agents like  $\text{LiAlH}_4$ .
  - Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, via reaction with sodium azide.[\[11\]](#)

The diagram below illustrates the key strategic reaction pathways available for this molecule.

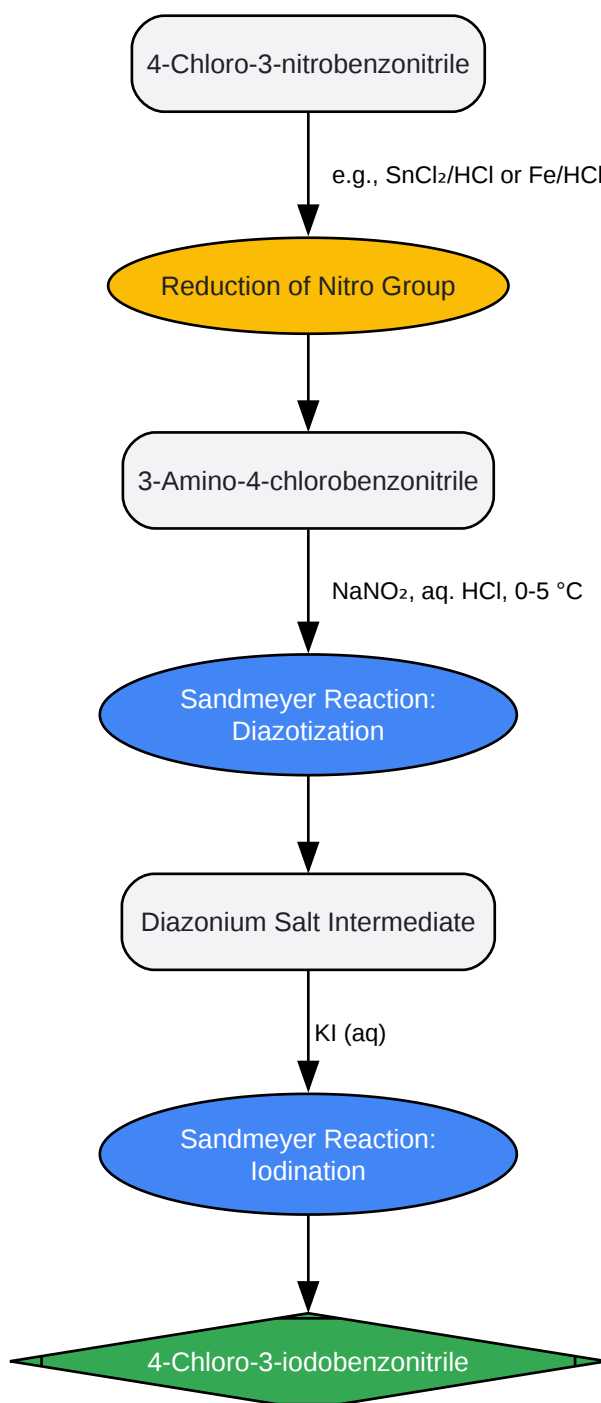


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Caption: Key reaction pathways for **4-Chloro-3-iodobenzonitrile**.

## Proposed Synthesis Protocol

A practical synthesis of **4-Chloro-3-iodobenzonitrile** can be envisioned starting from the commercially available 4-chloro-3-nitrobenzonitrile. This multi-step process leverages standard, reliable organic transformations.



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Caption: Proposed synthetic workflow for **4-Chloro-3-iodobenzonitrile**.

Step-by-Step Methodology:

- Reduction of the Nitro Group:

- To a stirred solution of 4-chloro-3-nitrobenzonitrile in ethanol or acetic acid, add a reducing agent such as tin(II) chloride ( $\text{SnCl}_2$ ) and concentrated hydrochloric acid, or iron powder (Fe) and ammonium chloride.[\[11\]](#)
- Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
- Cool the mixture, neutralize with a base (e.g., NaOH or  $\text{NaHCO}_3$  solution), and extract the product, 3-amino-4-chlorobenzonitrile, with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Sandmeyer Reaction (Diazotization and Iodination):
  - Dissolve the crude 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or  $\text{H}_2\text{SO}_4$ ) and cool the mixture to 0-5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
  - In a separate flask, dissolve potassium iodide (KI) in water.
  - Slowly add the cold diazonium salt solution to the KI solution. Effervescence ( $\text{N}_2$  gas) will be observed.
  - Allow the reaction mixture to warm to room temperature and stir for several hours.
  - Extract the final product, **4-Chloro-3-iodobenzonitrile**, with an organic solvent.
  - Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.
  - Dry, concentrate, and purify the crude product by column chromatography or recrystallization.[\[12\]](#)

## Applications in Drug Discovery and Research

Halogenated benzonitriles are privileged structures in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups found in biological substrates.[13] The specific substitution pattern of **4-Chloro-3-iodobenzonitrile** makes it an attractive scaffold for:

- **Kinase Inhibitors:** The benzonitrile core is found in numerous inhibitors targeting various kinases, where the substituents can be tailored to occupy specific pockets in the ATP-binding site.
- **Aromatase Inhibitors:** Substituted benzonitriles are key components of non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.[13]
- **Antitumor Agents:** The benzonitrile scaffold has been explored for the development of drugs to treat a wide range of cancers, including colon, lung, and breast cancer.[14]
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, it can be used as a starting fragment to screen against biological targets and subsequently elaborated into more potent leads.

## Safety, Handling, and Disposal

While a specific safety data sheet for **4-Chloro-3-iodobenzonitrile** is not widely available, the hazards can be inferred from similar compounds like 3-iodobenzonitrile and various chloronitriles.[4][8] It should be handled as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements (Anticipated)



Category	Statement	Code
Hazard	<b>Harmful if swallowed, in contact with skin, or if inhaled.</b>	<b>H302/H312/H332</b>
	Causes skin and serious eye irritation.	H315, H319
	May cause respiratory irritation.	H335
Precaution	Avoid breathing dust/fume/gas/mist/vapors/spray.	P261
	Wash skin thoroughly after handling.	P264
	Use only outdoors or in a well-ventilated area.	P271
	Wear protective gloves/protective clothing/eye protection/face protection.	P280

| | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[15\]](#) Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[16\]](#)
- Handling: Avoid creating dust.[\[16\]](#) Keep containers tightly closed when not in use.[\[15\]](#) Prevent contact with skin and eyes.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[15\]](#) The compound may be light-sensitive, so storage in a dark place or amber container is recommended.[\[4\]](#)

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

## Conclusion

**4-Chloro-3-iodobenzonitrile** is a strategically important intermediate characterized by its versatile and differentially reactive functional groups. Its ability to undergo site-selective modifications, particularly through metal-catalyzed cross-coupling at the iodo-position followed by potential manipulation of the chloro and nitrile groups, provides a robust platform for the synthesis of complex molecules. For scientists engaged in the fields of medicinal chemistry, agrochemistry, and materials science, this compound offers a reliable and powerful tool for innovation and discovery. Proper understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.

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